molecular formula C16H15BrFNO B184511 N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide CAS No. 349431-99-8

N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide

Cat. No.: B184511
CAS No.: 349431-99-8
M. Wt: 336.2 g/mol
InChI Key: MGKWGLBGFIJQPB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is an organic compound with the molecular formula C16H15BrFNO It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which are attached to a butanamide backbone

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” is not known as it is a novel compound. If it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” are not clear at this time. If it exhibits interesting biological activity, it could be further studied as a potential pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide typically involves the following steps:

    Bromination and Fluorination: The starting material, 2-phenylbutanamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amidation: The brominated and fluorinated intermediate is then subjected to amidation with an appropriate amine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the bromine or fluorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine or fluorine atoms.

Comparison with Similar Compounds

  • N-(4-bromo-2-fluorophenyl)benzamide
  • N-(4-bromo-2-fluorophenyl)acetamide
  • N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide

Comparison: N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is unique due to its butanamide backbone, which distinguishes it from other similar compounds that may have different functional groups or chain lengths

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKWGLBGFIJQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387328
Record name N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349431-99-8
Record name N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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